molecular formula C15H10ClFN2O2S B2837593 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile CAS No. 882255-74-5

2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile

Cat. No.: B2837593
CAS No.: 882255-74-5
M. Wt: 336.77
InChI Key: HVGQCKNAGZFFSM-GDNBJRDFSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile is an organic compound that features both sulfonyl and nitrile functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonyl chloride: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Nitrile formation: Introducing the nitrile group through a reaction with a suitable nitrile precursor.

    Amino group introduction: Reacting with 3-fluoroaniline under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles like hydroxide or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, particularly in the treatment of diseases where sulfonyl or nitrile groups are known to be active.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitrile groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile
  • 2-((4-Bromophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile
  • 2-((4-Chlorophenyl)sulfonyl)-3-((3-chlorophenyl)amino)prop-2-enenitrile

Uniqueness

The unique combination of the 4-chlorophenyl and 3-fluorophenyl groups in 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, binding affinities, or biological activities.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2S/c16-11-4-6-14(7-5-11)22(20,21)15(9-18)10-19-13-3-1-2-12(17)8-13/h1-8,10,19H/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQCKNAGZFFSM-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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